4-Bromo-2-hydroxy-6-methoxybenzaldehyde
Description
Overview of Halogenated and Alkoxy-Substituted Salicylaldehydes as Strategic Building Blocks
Salicylaldehydes, or 2-hydroxybenzaldehydes, are a subclass of benzaldehydes that feature a hydroxyl group ortho to the aldehyde functionality. This arrangement imparts unique chemical reactivity, including the ability to form stable intramolecular hydrogen bonds and to act as bidentate ligands in coordination chemistry. The introduction of halogen and alkoxy substituents onto the salicylaldehyde (B1680747) scaffold further enhances their utility as strategic building blocks in organic synthesis.
Halogen atoms, such as bromine, serve as versatile handles for a variety of cross-coupling reactions, including Suzuki, Stille, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The position of the halogen on the aromatic ring can direct the regioselectivity of these transformations. Alkoxy groups, such as the methoxy (B1213986) group, are strong electron-donating groups that can influence the reactivity of the aromatic ring, activating it towards electrophilic substitution and modifying the electronic properties of the molecule.
The combination of these functionalities on a single salicylaldehyde molecule creates a highly valuable synthon with multiple reactive sites. These multiply substituted salicylaldehydes are instrumental in the synthesis of a diverse range of heterocyclic compounds, such as coumarins, chromones, and benzofurans, which are prevalent motifs in biologically active molecules. For instance, substituted salicylaldehydes can undergo Knoevenagel condensation with active methylene (B1212753) compounds, followed by intramolecular cyclization, to afford a variety of heterocyclic systems.
Significance of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde as a Key Synthetic Precursor and its Position in Aromatic Chemistry
While direct and extensive research specifically detailing the synthetic applications of this compound is not widely available in peer-reviewed literature, its significance as a key synthetic precursor can be inferred from the well-established reactivity of its structural isomers and related compounds. The specific arrangement of the bromo, hydroxyl, and methoxy groups on the benzaldehyde (B42025) ring positions this compound as a potentially valuable intermediate in the synthesis of complex organic molecules.
The bromine atom at the 4-position can be exploited for cross-coupling reactions to introduce a wide range of substituents, thereby building molecular complexity. The hydroxyl group at the 2-position and the methoxy group at the 6-position can influence the reactivity of the aldehyde and the aromatic ring, and can also be involved in cyclization reactions to form heterocyclic structures.
The utility of closely related brominated hydroxy-methoxybenzaldehydes is well-documented. For example, the isomer 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a known precursor for the synthesis of various complex molecules, including benzimidazole-based ligands and chromone derivatives sigmaaldrich.comchemicalbook.com. It is employed in Stille coupling reactions and in the formation of Schiff bases that can act as ligands for metal complexes sigmaaldrich.comchemicalbook.comguidechem.com. Another isomer, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, and is used in the development of novel therapeutic agents chemimpex.com. It is a starting material in the synthesis of Galanthamine Hydrobromide, a drug used to treat Alzheimer's disease yikanghuagong.com.
Given these examples, it is reasonable to postulate that this compound holds similar potential as a versatile precursor in organic synthesis, particularly for the construction of novel heterocyclic compounds and as a fragment in the design of new biologically active molecules. Its unique substitution pattern offers a distinct electronic and steric environment that can lead to novel reactivity and the formation of unique molecular scaffolds.
Below is a table summarizing the key physicochemical properties of this compound and its closely related isomers, illustrating the subtle yet important differences that can influence their synthetic applications.
| Property | This compound (Predicted) | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde |
| Molecular Formula | C8H7BrO3 | C8H7BrO3 | C8H7BrO3 |
| Molecular Weight | 231.04 g/mol | 231.04 g/mol sigmaaldrich.com | 231.04 g/mol yikanghuagong.com |
| CAS Number | Not available | 5034-74-2 sigmaaldrich.com | 2973-59-3 yikanghuagong.com |
| Appearance | Brown powder guidechem.com | ||
| Melting Point | 125-127 °C sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrO3 |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3 |
InChI Key |
NGRWPOWFTYKXKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Hydroxy 6 Methoxybenzaldehyde
De Novo Synthetic Routes
The creation of 4-bromo-2-hydroxy-6-methoxybenzaldehyde from simpler precursors relies on de novo synthetic strategies. These routes build the target molecule through carefully orchestrated formylation or metal-exchange reactions on substituted aromatic rings.
Strategic Formylation Reactions of Substituted Phenols or Anisoles
A key approach to synthesizing substituted hydroxybenzaldehydes is the direct introduction of a formyl group (-CHO) onto a phenol (B47542) or anisole (B1667542) ring. This electrophilic aromatic substitution must be highly regioselective to yield the desired isomer.
The direct ortho-formylation of phenols is a well-established and efficient method. orgsyn.orgorgsyn.org A common and effective procedure utilizes a combination of magnesium chloride (MgCl₂), a tertiary amine like triethylamine (B128534) (Et₃N), and paraformaldehyde (a polymer of formaldehyde (B43269), also known as polyformaldehyde). orgsyn.orggoogle.com
In a typical procedure, the substituted phenol, such as m-bromophenol, is reacted with triethylamine and magnesium chloride in a suitable solvent like acetonitrile (B52724) to form a complex. google.com Paraformaldehyde is then introduced, and the mixture is heated. google.com The reaction proceeds via the formation of a chelate between the phenol and the magnesium ion, which directs the electrophilic attack of the formylating agent to the ortho position. orgsyn.org The reaction is typically heated to temperatures between 70°C and 90°C to ensure completion. orgsyn.orggoogle.com After the reaction, the mixture is worked up using an acid quench and extraction to isolate the crude product. google.com This method is noted for its operational simplicity and mild conditions. google.com
| Starting Material | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| m-Bromophenol | MgCl₂, Triethylamine, Paraformaldehyde | Acetonitrile | 70-90°C | Not specified |
| 2-Bromophenol | MgCl₂, Triethylamine, Paraformaldehyde | Tetrahydrofuran (THF) | ~75°C (Reflux) | 80-90% |
Regioselectivity is a critical challenge in the formylation of substituted aromatic rings. The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director. The methoxy (B1213986) group is also activating and ortho-, para-directing, while the bromo group is deactivating but still an ortho-, para-director. The final position of the incoming formyl group is determined by the cumulative directing effects of these substituents.
The magnesium chloride-mediated formylation method demonstrates excellent regioselectivity, exclusively favoring formylation at the ortho-position to the hydroxyl group. orgsyn.org This high degree of control is attributed to the formation of a magnesium-phenoxide chelate, which sterically and electronically directs the electrophile to the adjacent carbon. This chelation-controlled strategy prevents the formation of other isomers. In contrast, direct formylation of related compounds like meta-bromoanisole has been reported to suffer from low selectivity, yielding mixtures of products. google.comgoogle.com The choice of formylation strategy is therefore paramount in achieving a high yield of the desired this compound isomer.
Metal-Halogen Exchange Protocols for Benzaldehyde (B42025) Formation
An alternative synthetic strategy involves a metal-halogen exchange reaction. wikipedia.org This powerful transformation converts an aryl halide into a highly reactive organometallic species, which can then be trapped with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. google.com This method is particularly useful for constructing highly substituted benzaldehydes.
A significant challenge in using highly reactive organometallic reagents, such as organolithiums, is their instability at higher temperatures. Consequently, these reactions often necessitate cryogenic conditions. For instance, the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) via metal-halogen exchange between 1,4-dibromo-2-methoxybenzene and n-butyllithium requires a temperature of -78°C. google.comgoogle.com Such low temperatures are often difficult and costly to maintain on an industrial scale.
Recent advancements have focused on optimizing these conditions. A notable improvement is the use of Grignard reagents, which can perform the exchange at more accessible temperatures. For example, the selective metal-halogen exchange between 1,4-dibromo-2-fluorobenzene (B72686) and isopropyl magnesium chloride can be efficiently carried out at 0°C, a significant operational advantage over the -78°C required for the butyllithium (B86547) protocol. google.comgoogle.com
The choice of organometallic reagent is crucial for the success of a metal-halogen exchange reaction. Both organolithium and organomagnesium (Grignard) reagents are commonly employed.
n-Butyllithium (n-BuLi): This is a powerful and widely used reagent for metal-halogen exchange. wikipedia.org However, its high reactivity necessitates cryogenic temperatures (-78°C) to control side reactions. google.comgoogle.com Furthermore, it is often used in solvents like diethyl ether, which may not be suitable for large-scale industrial processes. google.com
Isopropyl Magnesium Chloride (i-PrMgCl): This Grignard reagent offers a more practical alternative. It demonstrates high selectivity in exchanging with the bromine atom at the desired position and, crucially, allows the reaction to be performed at 0°C. google.com This makes the process more energy-efficient and scalable. In the synthesis of the intermediate 4-bromo-2-fluorobenzaldehyde, the use of isopropyl magnesium chloride followed by formylation with DMF resulted in a high yield of 74% after crystallization. google.com
| Organometallic Reagent | Starting Material | Temperature | Solvent | Key Advantages/Disadvantages |
|---|---|---|---|---|
| n-Butyllithium | 1,4-Dibromo-2-methoxybenzene | -78°C | Diethyl ether | Disadvantage: Requires cryogenic conditions; solvent not ideal for large scale. |
| Isopropyl Magnesium Chloride | 1,4-Dibromo-2-fluorobenzene | 0°C | Not specified | Advantage: Milder, more practical temperature; high selectivity and good yield. |
Nucleophilic Aromatic Substitution (SNAr) Approaches from Halogenated Precursors.
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, SNAr reactions utilizing halogenated precursors present a viable and strategic approach.
A prominent SNAr strategy for introducing a methoxy group onto a benzaldehyde ring involves the reaction of a fluorobenzaldehyde precursor with methanol (B129727) in the presence of a base. The higher electronegativity of fluorine makes it an excellent leaving group in SNAr reactions. A notable example, while producing an isomer of the target compound, illustrates this principle effectively. The synthesis of 4-bromo-2-methoxybenzaldehyde has been achieved from 1,4-dibromo-2-fluorobenzene. rsc.orglibretexts.org This process first involves a metal-halogen exchange and formylation to yield 2-fluoro-4-bromobenzaldehyde. rsc.orglibretexts.org Subsequently, this intermediate is reacted with methanol in the presence of potassium carbonate to afford 4-bromo-2-methoxybenzaldehyde. rsc.orglibretexts.org
The success of SNAr reactions is heavily dependent on regioselectivity, especially when multiple potential leaving groups are present on the aromatic ring. The regiochemical outcome is governed by the electronic and steric environment of the substitution sites. Quantum mechanics calculations on the SNAr reaction of 2,3,6-trifluoro-4-bromo-benzaldehyde with sodium methoxide (B1231860) have shown that the substitution occurs selectively at the C2 position. wuxiapptec.com This selectivity is attributed to the greater accessibility of the Lowest Unoccupied Molecular Orbital (LUMO) lobe at the C2 carbon compared to the C6 position. wuxiapptec.com Such theoretical studies are invaluable for predicting and understanding the regioselectivity in the synthesis of complex molecules like this compound.
Optimizing the yield in SNAr reactions involves careful consideration of reaction conditions, including the choice of base, solvent, and temperature. As mentioned, the use of potassium carbonate can circumvent undesirable side reactions. rsc.org The reaction temperature also plays a critical role; for instance, the SNAr reaction to form 4-bromo-2-methoxybenzaldehyde was carried out at 50°C in methanol. rsc.org The yield of these reactions is also influenced by the stability of the intermediate Meisenheimer complex, which is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group.
The following table summarizes reaction conditions and yields for a representative SNAr reaction leading to a related benzaldehyde derivative.
| Precursor | Reagents | Product | Overall Yield | Reference |
|---|---|---|---|---|
| 1,4-dibromo-2-fluorobenzene | 1. Isopropyl magnesium chloride, DMF; 2. Methanol, Potassium Carbonate | 4-bromo-2-methoxybenzaldehyde | 57% | rsc.org |
Derivatization from Related Benzaldehyde Scaffolds.
Another strategic approach to the synthesis of this compound involves the derivatization of more readily available benzaldehyde precursors. This can be achieved through methods such as positional isomerization, or more commonly, through selective functional group installation like bromination and methoxylation.
Positional isomerization involves the migration of a substituent from one position to another on the aromatic ring. While powerful, catalytic methods for contra-thermodynamic positional isomerization of alkenes are being developed, similar methodologies for substituents on aromatic rings are less common and often require specific directing groups or harsh conditions. nih.govorganic-chemistry.org Rearrangement reactions, such as the Baeyer-Villiger oxidation or the Beckmann rearrangement, are well-established for modifying carbonyl compounds and their derivatives but are not directly applicable to the positional isomerization of substituents on the benzaldehyde ring itself. nih.gov Currently, there is a lack of specific literature detailing positional isomerization or rearrangement studies for the direct synthesis of this compound from its isomers.
A more direct and often preferred method for derivatization is the selective introduction of bromo and methoxy groups onto a suitable benzaldehyde precursor. The success of this approach hinges on the ability to control the regioselectivity of the electrophilic bromination and the nucleophilic methoxylation reactions.
The selective bromination of substituted benzaldehydes is a well-established transformation. For instance, the bromination of 3-hydroxybenzaldehyde (B18108) can yield different isomers depending on the reaction conditions, highlighting the importance of regiocontrol. researchgate.net In a related synthesis, veratraldehyde (3,4-dimethoxybenzaldehyde) has been used to prepare 2-bromo-4-hydroxy-3-methoxybenzaldehyde. google.com A plausible precursor for the target molecule is 2-hydroxy-6-methoxybenzaldehyde (B112916). The directing effects of the hydroxyl and methoxy groups would influence the position of bromination. The hydroxyl group is a strong activating group and ortho, para-directing, while the methoxy group is also activating and ortho, para-directing. Therefore, the regioselectivity of bromination on 2-hydroxy-6-methoxybenzaldehyde would be crucial in determining the feasibility of this route.
Selective methoxylation can be achieved through nucleophilic substitution of a suitable leaving group, as discussed in the SNAr section. Alternatively, if a dihydroxy precursor such as 4-bromo-2,6-dihydroxybenzaldehyde were available, selective monomethoxylation would be required. This can be challenging due to the similar reactivity of the two hydroxyl groups, often necessitating the use of protecting groups to achieve the desired regioselectivity.
The following table provides examples of selective bromination on related benzaldehyde precursors.
| Precursor | Brominating Agent | Product | Reference |
|---|---|---|---|
| 3-hydroxybenzaldehyde | Bromine | 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde | researchgate.net |
| Vanillin | Bromine | 5-bromovanillin | google.com |
| Veratraldehyde | Not specified | 2-bromo-4-hydroxy-3-methoxybenzaldehyde | google.com |
Green Chemistry Principles in Synthetic Development.
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, several green chemistry principles can be applied. The use of safer solvents, development of one-pot syntheses, and the utilization of catalytic rather than stoichiometric reagents are key considerations. acs.orgrug.nlmisericordia.edu
For instance, in the context of SNAr reactions, the use of more environmentally benign solvents can be explored. One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce waste and improve efficiency. acs.orgrug.nl The development of catalytic methods for bromination, for example, using a recyclable catalyst instead of stoichiometric bromine, would also align with green chemistry principles. Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasound irradiation, are areas of active research in the green synthesis of aromatic compounds. misericordia.edu The selective electrosynthesis of aldehydes from alcohols represents a sustainable alternative to traditional oxidation methods, potentially reducing the use of hazardous oxidizing agents. rsc.org
Methodologies for closely related compounds, such as 4-bromo-2-methoxybenzaldehyde and 4-bromo-2-hydroxybenzaldehyde (B134324), have been documented. For instance, the synthesis of 4-bromo-2-methoxybenzaldehyde has been reported via the formylation of m-bromoanisole or through metal-halogen exchange on 1,4-dibromo-2-methoxybenzene, though these methods can have limitations regarding selectivity and the need for cryogenic conditions. More contemporary approaches have sought to overcome these challenges by employing milder reaction temperatures.
Similarly, methods for preparing 4-bromo-2-hydroxybenzaldehyde have been described, with some modern procedures focusing on achieving synthesis under gentle conditions to improve safety and sustainability profiles. These syntheses often start from precursors like m-bromophenol.
However, without a specific, published synthetic pathway for this compound, a detailed analysis of its synthetic methodologies according to the requested outline of Solvent Selection and Minimization, Catalyst-Free and Low-Temperature Reaction Designs, and Atom Economy and Process Efficiency cannot be accurately provided. Such an analysis would be speculative and would not reflect established scientific findings for this particular compound.
Further research and publication in the field of synthetic organic chemistry are required to elucidate efficient and sustainable methods for the preparation of this compound.
Chemical Transformations and Derivatization Strategies of 4 Bromo 2 Hydroxy 6 Methoxybenzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the basis for numerous synthetic transformations, allowing for the construction of more complex molecular architectures.
One of the most fundamental reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond (azomethine group). masterorganicchemistry.comimpactfactor.org The reaction is typically catalyzed by acid and is reversible. masterorganicchemistry.com Schiff bases derived from salicylaldehyde (B1680747) derivatives are an important class of ligands in coordination chemistry and have been studied for their biological properties. nih.govresearchgate.netmdpi.com
The general reaction for the formation of a Schiff base from 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is as follows:

Scheme 1: General reaction for the formation of a Schiff base from this compound and a primary amine (R-NH2).
A variety of primary amines can be employed in this reaction, leading to a diverse library of Schiff base derivatives.
Table 1: Examples of Schiff Bases Derived from this compound This table is illustrative and shows potential products from the reaction with various primary amines.
| Primary Amine (R-NH₂) | R Group | Resulting Schiff Base Structure |
| Aniline | Phenyl | ![]() |
| Ethylamine | Ethyl | ![]() |
| Benzylamine | Benzyl (B1604629) | ![]() |
| 4-Aminophenol | 4-Hydroxyphenyl | ![]() |
The formation of a C=N double bond introduces the possibility of geometric isomerism (E/Z isomerism). For aldimines, which are imines derived from aldehydes, two geometric isomers can exist. dicp.ac.cn In the case of imines formed from this compound, the E-isomer (where the substituent on the nitrogen is trans to the aromatic ring) is generally favored over the Z-isomer. dicp.ac.cn This preference is attributed to minimized steric hindrance between the bulky aromatic ring and the substituent on the nitrogen atom. dicp.ac.cn
The imine functionality is not merely a stable final product but also a versatile intermediate for further chemical modifications.
Reduction to Secondary Amines: The carbon-nitrogen double bond of an imine can be readily reduced to a single bond to form a secondary amine. masterorganicchemistry.comuwo.ca This transformation, often achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, is a cornerstone of reductive amination protocols. uwo.ca
Hydrolysis: The formation of imines is a reversible process. masterorganicchemistry.com Under aqueous acidic conditions, the imine can be hydrolyzed back to the parent aldehyde (this compound) and the primary amine. masterorganicchemistry.com
Nucleophilic Addition: The electrophilic carbon of the azomethine group can be attacked by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents), leading to the formation of new carbon-carbon bonds. uwo.ca
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). The reaction is typically catalyzed by a weak base, such as an amine or its salt. Aromatic aldehydes are common substrates for this reaction, yielding α,β-unsaturated products.
The general reaction for the Knoevenagel condensation of this compound is shown below:

Scheme 2: General reaction for the Knoevenagel condensation of this compound with an active methylene compound.
Table 2: Potential Products of Knoevenagel Condensation This table provides examples of products expected from the Knoevenagel condensation with various active methylene compounds.
| Active Methylene Compound | EWG1 | EWG2 | Expected Product Structure |
| Diethyl malonate | -COOEt | -COOEt | ![]() |
| Malononitrile | -CN | -CN | ![]() |
| Ethyl cyanoacetate (B8463686) | -CN | -COOEt | ![]() |
| Barbituric acid | -C(O)NHC(O)NHC(O)- | ![]() |
The aldehyde group can be easily transformed into two other important functional groups: primary alcohols through reduction and carboxylic acids through oxidation.
Reduction to Alcohol: The aldehyde moiety of this compound can be selectively reduced to a primary alcohol, yielding (4-Bromo-2-hydroxy-6-methoxyphenyl)methanol. This is commonly achieved using mild hydride-based reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

Scheme 3: Reduction of this compound to the corresponding primary alcohol.
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-Bromo-2-hydroxy-6-methoxybenzoic acid. A variety of oxidizing agents can be used for this purpose, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent ([Ag(NH₃)₂]⁺).

Scheme 4: Oxidation of this compound to the corresponding carboxylic acid.
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot procedure to form a product that incorporates atoms from all starting materials. Aldehydes are frequently employed as key building blocks in a vast number of MCRs. For instance, a mild three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia (B1221849) can produce imines in high yields. organic-chemistry.org Given its structure, this compound is a suitable candidate for various MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, to generate complex heterocyclic scaffolds.
For example, in a hypothetical Biginelli reaction, this compound could react with ethyl acetoacetate (B1235776) and urea (B33335) under acidic conditions to produce a dihydropyrimidinone derivative, a scaffold of significant pharmaceutical interest.
Formation of Imines and Schiff Bases with Various Primary Amines[4][5][6].
Reactivity of the Hydroxyl and Methoxy (B1213986) Groups
The phenolic hydroxyl group is a primary site for derivatization through reactions like alkylation and acylation. The methoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃).
The phenolic hydroxyl group is acidic and readily deprotonated by a base, converting it into a potent phenoxide nucleophile. This allows for straightforward O-alkylation and O-acylation reactions.
O-Alkylation: This is typically achieved via a Williamson ether synthesis, where the phenol (B47542) is first treated with a base (e.g., K₂CO₃, NaH, Cs₂CO₃) to form the corresponding phenoxide. The phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, such as an alkyl halide or sulfate, to form an ether. The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation.
O-Acylation: The phenolic hydroxyl group can be converted to an ester through acylation. ucalgary.ca This reaction can be performed using an acylating agent like an acid chloride or an acid anhydride. The reaction is often catalyzed by a base (e.g., pyridine, triethylamine), which can act as a nucleophilic catalyst and also scavenge the acidic byproduct (e.g., HCl). rsc.org Photoinduced methods for the specific acylation of phenolic hydroxyl groups using aldehydes have also been developed. researchgate.netnih.gov
The table below provides representative examples of O-alkylation and O-acylation reactions on substituted phenols, illustrating the general conditions used for these transformations.
| Reaction Type | Phenolic Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| O-Alkylation | 4-Bromo-2-methylphenol | Benzyl bromide | K₂CO₃, Acetone, reflux | 1-(Benzyloxy)-4-bromo-2-methylbenzene | 95 |
| O-Alkylation | 2-Hydroxy-4-methoxybenzaldehyde | Ethyl iodide | NaH, DMF, rt | 2-Ethoxy-4-methoxybenzaldehyde | 88 |
| O-Acylation | 4-Bromophenol | Acetic anhydride | Pyridine, rt | 4-Bromophenyl acetate | 98 |
| O-Acylation | 2-Hydroxy-6-methoxybenzaldehyde (B112916) | Benzoyl chloride | Et₃N, CH₂Cl₂, 0 °C to rt | 2-Formyl-3-methoxyphenyl benzoate | 93 |
Selective Demethylation and Ether Cleavage Reactions
The selective demethylation of the methoxy group in this compound to yield 4-bromo-2,6-dihydroxybenzaldehyde is a crucial transformation for accessing derivatives with enhanced hydrogen-bonding capabilities or for subsequent regioselective functionalization. The presence of multiple reactive sites, including the phenolic hydroxyl and the aldehyde, necessitates the use of carefully chosen reagents to achieve selective ether cleavage.
Common reagents for the demethylation of aryl methyl ethers include strong Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong protic acids like hydrobromic acid (HBr). The choice of reagent and reaction conditions is critical to prevent unwanted side reactions.
Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for the cleavage of aryl methyl ethers due to its high efficiency at low temperatures. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by a nucleophilic attack of the bromide ion on the methyl group.
Aluminum Chloride (AlCl₃): In the presence of a nucleophilic scavenger such as ethanethiol, aluminum chloride can be an effective demethylating agent. The Lewis acidity of AlCl₃ activates the ether, and the thiol acts as a soft nucleophile to cleave the methyl-oxygen bond.
Hydrobromic Acid (HBr): Concentrated HBr is a classic reagent for ether cleavage, although it often requires harsh conditions, such as high temperatures, which might not be compatible with all functional groups present in the molecule.
Detailed research findings on the selective demethylation of this compound are not extensively documented in publicly available literature, preventing the compilation of a specific data table with yields for various reagents. However, based on general principles of organic chemistry, the following table illustrates the potential reagents and expected products.
| Reagent | Solvent | Typical Conditions | Expected Product |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to room temperature | 4-Bromo-2,6-dihydroxybenzaldehyde |
| Aluminum Chloride (AlCl₃) / Ethanethiol | Dichloromethane (DCM) | 0 °C to reflux | 4-Bromo-2,6-dihydroxybenzaldehyde |
| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | 4-Bromo-2,6-dihydroxybenzaldehyde |
This table is illustrative and based on general reactivity patterns of aryl methyl ethers. Specific yields for this compound are not available in the cited literature.
Intramolecular Hydrogen Bonding Effects on Reactivity
The reactivity of this compound is significantly influenced by the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group. This interaction forms a stable six-membered ring, which has profound electronic and steric consequences on the molecule's behavior in chemical reactions.
The hydrogen bond decreases the nucleophilicity of the phenolic oxygen and reduces the electrophilicity of the aldehyde's carbonyl carbon. This is due to the delocalization of the phenolic proton's charge within the hydrogen-bonded system. The formation of this quasi-ring structure also imposes a degree of planar rigidity on the molecule.
The effects of this intramolecular hydrogen bond on reactivity can be observed in several ways:
Electrophilic Aromatic Substitution: The electron-donating character of the hydroxyl and methoxy groups would typically activate the aromatic ring towards electrophilic substitution. However, the involvement of the hydroxyl group in a strong hydrogen bond can modulate this activating effect. The precise impact on the regioselectivity of further substitutions is a subject of detailed study.
Nucleophilic Reactions at the Aldehyde: The reduced electrophilicity of the carbonyl carbon due to the hydrogen bond can lead to slower reaction rates with nucleophiles compared to benzaldehydes lacking the ortho-hydroxyl group. Harsher reaction conditions may be required to overcome this decreased reactivity.
Acidity of the Phenolic Proton: The intramolecular hydrogen bond stabilizes the phenoxide ion upon deprotonation, thereby increasing the acidity of the hydroxyl group compared to a similar phenol that cannot form such a bond.
Construction of Complex Organic Scaffolds
The multifunctional nature of this compound makes it a valuable precursor for the synthesis of more elaborate molecular architectures, including polycyclic aromatic systems, macrocycles, and fused heterocyclic structures.
While direct and specific examples of the synthesis of polycyclic aromatic systems starting from this compound are not prevalent in the surveyed literature, its structure lends itself to such applications. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce additional aromatic rings. Subsequent intramolecular cyclization reactions, potentially involving the aldehyde and hydroxyl functionalities, could then be employed to construct polycyclic frameworks like dibenzofurans or xanthones.
The presence of distinct reactive sites—the phenolic hydroxyl, the aldehyde, and the aryl bromide—allows for the strategic incorporation of this compound into macrocyclic structures. For example, the hydroxyl and aldehyde groups can be used as points of connection in Williamson ether synthesis or Schiff base formation with complementary difunctional linkers to form macrocycles. The bromine atom provides a handle for further functionalization of the resulting macrocycle. The inherent hydrogen-bonding capabilities of the core structure can also play a role in directing the assembly of supramolecular architectures through non-covalent interactions.
The ortho-hydroxybenzaldehyde moiety is a classic precursor for the synthesis of various oxygen-containing heterocyclic systems. Although specific literature detailing the regioselective synthesis of chromene diones directly from this compound is scarce, the general synthetic routes are well-established. For instance, a Knoevenagel condensation of the aldehyde with an active methylene compound, followed by an intramolecular cyclization, could potentially lead to the formation of a chromene ring. The synthesis of chromene diones would likely involve a multi-step sequence, possibly starting with the oxidation of the aldehyde to a carboxylic acid or the introduction of a suitable three-carbon unit that can undergo cyclization and subsequent oxidation. The substituents on the aromatic ring would be expected to influence the regioselectivity of such cyclization reactions.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Hydroxy 6 Methoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1D and 2D NMR Analysis (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Structural Assignment
For analogous compounds such as substituted benzaldehydes, ¹H NMR spectra typically reveal distinct signals for aromatic protons, the aldehyde proton, and any substituent protons. For 4-Bromo-2-hydroxy-6-methoxybenzaldehyde, one would expect to observe signals for the two aromatic protons, the aldehyde proton (likely deshielded, appearing at a high chemical shift), the hydroxyl proton, and the methoxy (B1213986) protons. The coupling patterns between the aromatic protons would help to confirm their relative positions on the benzene (B151609) ring.
¹³C NMR spectroscopy would provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon of the aldehyde group would appear at a characteristic downfield shift. The carbon atoms attached to the bromine, hydroxyl, and methoxy groups would also exhibit specific chemical shifts influenced by the electronic effects of these substituents.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure. COSY spectra would reveal proton-proton coupling networks, confirming the connectivity of the aromatic protons. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show longer-range correlations between protons and carbons, allowing for the unambiguous assignment of all atoms within the molecule.
Advanced NMR Techniques for Conformational and Dynamic Studies
Advanced NMR techniques can provide insights into the conformational preferences and dynamic behavior of molecules. For substituted benzaldehydes, the orientation of the aldehyde group relative to the aromatic ring is of particular interest. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to determine through-space proximities between protons, which would help to establish the preferred conformation of the aldehyde and methoxy groups. The presence of an intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen, a common feature in ortho-hydroxybenzaldehydes, could also be investigated using these methods.
X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the searched literature, studies on similar brominated and hydroxylated benzaldehyde (B42025) derivatives offer valuable comparative data.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would yield its exact molecular geometry. For instance, in the related compound 3-Bromo-2-hydroxybenzaldehyde, the molecule is nearly planar and exhibits an intramolecular O—H···O hydrogen bond between the phenolic group and the aldehyde oxygen atom. nih.gov Similar planarity and intramolecular hydrogen bonding would be expected for this compound. The analysis would also provide precise measurements of bond lengths and angles, which can be influenced by the electronic and steric effects of the bromine, hydroxyl, and methoxy substituents.
Interactive Data Table: Comparison of Crystallographic Data for Related Benzaldehyde Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 4-((6-bromohexyl)oxy)-2-hydroxybenzaldehyde | Triclinic | P-1 | 8.5759 | 9.1690 | 9.9698 | 76.029 | researchgate.net |
Note: Data for the specific target compound is not available. This table presents data for a structurally related derivative to illustrate the type of information obtained from X-ray crystallography.
Polymorphism and Solid-State Conformational Effects
Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. While no specific studies on the polymorphism of this compound were found, it is a phenomenon observed in substituted benzaldehydes. Different polymorphs would exhibit distinct crystal packing and potentially different conformations of the molecule in the solid state. The interplay of intermolecular interactions can lead to different arrangements of the molecules, giving rise to polymorphs with varying stability and properties. Conformational studies of substituted benzaldehydes have indicated that the preference for a particular conformation can be influenced by the nature and position of the substituents. ias.ac.in
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a cornerstone for the structural analysis of organic molecules by probing their vibrational modes.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups and bond vibrations within a molecule. While direct experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the analysis of structurally similar compounds and characteristic group frequencies.
The key functional groups in this compound include a hydroxyl (-OH) group, a methoxy (-OCH₃) group, an aldehyde (-CHO) group, and a substituted benzene ring. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the aldehyde is a significant feature that influences the vibrational frequencies.
Expected IR and Raman Vibrational Modes:
The following table outlines the predicted characteristic vibrational frequencies for this compound, based on data from analogous compounds such as 2-hydroxy-4-methoxybenzaldehyde. nist.govchemicalbook.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H stretch (intramolecular H-bond) | 3000-3400 | Broad, Medium |
| Aldehyde (-CHO) | C-H stretch | 2850-2950 & 2750-2850 | Medium to Weak |
| C=O stretch (H-bonded) | 1640-1680 | Strong | |
| Aromatic Ring | C=C stretch | 1550-1620 | Medium to Strong |
| C-H in-plane bend | 1000-1300 | Medium | |
| C-H out-of-plane bend | 750-900 | Strong | |
| Methoxy (-OCH₃) | C-H stretch (asymmetric) | ~2960 | Medium |
| C-H stretch (symmetric) | ~2840 | Medium | |
| C-O stretch | 1020-1075 & 1200-1275 | Strong | |
| C-Br Bond | C-Br stretch | 500-650 | Medium to Strong |
This is an interactive data table. Users can sort and filter the data.
The broad O-H stretching band is indicative of strong hydrogen bonding. The position of the C=O stretching vibration is shifted to a lower frequency compared to non-hydrogen-bonded aldehydes, a direct consequence of the intramolecular hydrogen bond which weakens the carbonyl double bond. The aromatic C=C stretching vibrations will appear as a series of bands in the 1550-1620 cm⁻¹ region, characteristic of the benzene ring. The C-Br stretching frequency is expected in the lower frequency "fingerprint" region of the spectrum.
In-situ vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful analytical method for real-time monitoring of chemical reactions. This technique allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction.
For reactions involving this compound or its derivatives, in-situ FTIR can provide invaluable kinetic and mechanistic insights. For instance, in a reaction where the aldehyde functional group is being transformed, the characteristic C=O stretching band can be monitored. A decrease in the intensity of the aldehyde's C=O band, coupled with the appearance of new bands corresponding to the product, allows for the continuous assessment of the reaction's progress.
This real-time analysis is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading. By observing the immediate effect of these changes on the reaction rate and product distribution, a more efficient and controlled synthesis can be achieved.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular formulas and the structural elucidation of organic compounds.
HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₈H₇BrO₃), the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).
The ability to distinguish between ions with the same nominal mass but different elemental compositions is a key advantage of HRMS. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units for the molecular ion and any bromine-containing fragments.
Theoretical Exact Mass of Isotopologues:
| Ion | Elemental Composition | Theoretical Exact Mass (Da) |
| [M]⁺ | C₈H₇⁷⁹BrO₃ | 229.9600 |
| [M+2]⁺ | C₈H₇⁸¹BrO₃ | 231.9580 |
This is an interactive data table. Users can sort and filter the data.
By comparing the experimentally measured exact mass with the theoretical value, the elemental formula can be confidently confirmed.
Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl radical (-CHO, M-29). The presence of the bromine and methoxy substituents will also influence the fragmentation.
Predicted Key Fragment Ions:
| m/z (for ⁷⁹Br) | Proposed Fragment | Neutral Loss |
| 229.96 | [M]⁺ | - |
| 228.95 | [M-H]⁺ | H• |
| 200.96 | [M-CHO]⁺ | CHO• |
| 185.93 | [M-CHO-CH₃]⁺ | CHO•, CH₃• |
| 157.94 | [M-CHO-CH₃-CO]⁺ | CHO•, CH₃•, CO |
| 129.93 | [C₅H₂Br]⁺ | C₃H₅O₃ |
| 77.04 | [C₆H₅]⁺ | C₂H₂BrO₃ |
This is an interactive data table. Users can sort and filter the data.
The analysis of these fragmentation patterns, in conjunction with the exact mass measurements of both the parent ion and the fragments, provides a comprehensive structural confirmation of this compound.
Lack of Specific Research Data Precludes Article Generation
A thorough review of available scientific literature reveals a significant absence of specific computational and theoretical chemistry studies on the compound This compound . As a result, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline.
The user's instructions strictly required focusing solely on "this compound" and structuring the article around a specific outline detailing quantum chemical calculations, Density Functional Theory (DFT) analysis, prediction of spectroscopic properties, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations.
While numerous computational studies have been conducted on analogous compounds—such as various isomers of bromo-hydroxy-methoxybenzaldehyde and other benzaldehyde derivatives—the specific findings from these papers cannot be extrapolated or attributed to this compound. scielo.brnih.govnih.gov Doing so would be scientifically inaccurate and misleading.
For example, studies on related molecules frequently employ Density Functional Theory (DFT) with the B3LYP functional and basis sets like 6-31G or 6-311++G(d,p) for geometry optimization, electronic structure analysis, and the prediction of spectroscopic properties. nih.govmdpi.comresearchgate.net Frontier molecular orbital analyses (HOMO-LUMO energy gaps) are also common in these studies to predict chemical reactivity. nih.govresearchgate.net However, the quantitative results of these analyses—such as optimized bond lengths and angles, calculated IR and NMR spectra, and HOMO-LUMO energy values—are unique to the specific molecular structure being studied.
Generating an article without this foundational, compound-specific data would require fabricating results, which is contrary to the principles of scientific accuracy. Therefore, until such research is published, the creation of the requested detailed article is not feasible.
Computational and Theoretical Chemistry Studies of 4 Bromo 2 Hydroxy 6 Methoxybenzaldehyde
Molecular Dynamics (MD) Simulations.
Investigation of Solvation Effects on Molecular Structure and Dynamics
A comprehensive search of scientific literature and chemical databases has yielded no specific studies on the solvation effects on the molecular structure and dynamics of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde. The interaction of a solute molecule with its solvent environment is a critical factor in determining its conformation, stability, and reactivity. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for investigating these phenomena.
For analogous benzaldehyde (B42025) derivatives, such as 5-Bromo-2-Hydroxybenzaldehyde, computational studies have been performed to understand their behavior in different solvents. nih.gov These studies typically involve optimizing the molecular geometry in the gas phase and in the presence of various solvent models (e.g., implicit continuum models or explicit solvent molecules) to predict changes in structural parameters and spectroscopic properties. nih.gov However, without specific research on this compound, no data on its solvation can be presented.
Intermolecular Interactions in Condensed Phases
There is currently no available research detailing the intermolecular interactions of this compound in its condensed phases (solid or liquid). The nature and strength of these interactions, which include hydrogen bonding, halogen bonding, and van der Waals forces, are fundamental to understanding the macroscopic properties of the compound, such as its crystal structure, melting point, and solubility.
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Hirshfeld surface analysis are instrumental in characterizing these interactions. For instance, studies on 4-methoxybenzaldehyde (B44291) have utilized these methods to analyze C-H⋯O intermolecular interactions and π⋯π stacking in its crystal structure. researchgate.net The application of these computational tools to this compound would be necessary to elucidate its intermolecular interaction profile.
Mechanistic Studies through Computational Modeling
The elucidation of reaction mechanisms through computational modeling is a powerful application of theoretical chemistry. However, no such studies have been published specifically for this compound.
Elucidation of Reaction Pathways and Transition States
No computational studies have been found that elucidate the reaction pathways and transition states for chemical transformations involving this compound. Quantum chemical modeling is a key methodology for mapping the potential energy surface of a reaction, identifying intermediate structures, and characterizing the geometry and energy of transition states. diva-portal.org This information is invaluable for understanding reaction kinetics and selectivity.
Activation Energy Calculations for Synthetic Transformations
Consistent with the lack of mechanistic studies, there are no published activation energy calculations for synthetic transformations involving this compound. The activation energy, a critical parameter in chemical kinetics, can be calculated using computational methods by determining the energy difference between the reactants and the transition state. These calculations provide quantitative insights into reaction rates and can aid in the optimization of synthetic protocols.
Applications of 4 Bromo 2 Hydroxy 6 Methoxybenzaldehyde in Chemical Sciences
As a Versatile Building Block in Complex Organic Synthesis.
The reactivity of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is conferred by its distinct functional groups. The aldehyde group is a versatile handle for nucleophilic additions, reductions, oxidations, and condensation reactions. The phenolic hydroxyl group can undergo etherification and esterification, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The methoxy (B1213986) group, while relatively inert, electronically influences the reactivity of the entire ring. This combination of reactive sites allows for a stepwise and controlled construction of complex organic molecules.
The utility of this compound as a starting material in the synthesis of pharmaceutical intermediates is documented in patent literature, showcasing its role in constructing complex heterocyclic systems. One notable example is its use in the synthesis of compounds designed as modulators of Toll-like receptor 2 (TLR2) signaling, which are investigated for the treatment of inflammatory diseases. Current time information in Pasuruan, ID.
In a specific synthetic route, this compound is subjected to a palladium-catalyzed coupling reaction with a vinylphenylpyrrolidine derivative. Current time information in Pasuruan, ID. This reaction, facilitated by a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a phosphine (B1218219) ligand like 1,3-Bis(diphenylphosphino)propane (DPPP), targets the carbon-bromine bond for the formation of a new carbon-carbon bond, demonstrating a practical application of the Suzuki or a related cross-coupling reaction. Current time information in Pasuruan, ID. This transformation is a key step in building the molecular framework of the targeted therapeutic agent.
Table 1: Example of a Synthetic Step Involving this compound
| Reactant A | Reactant B | Catalyst/Reagents | Product Type | Reference |
|---|
While specific, direct applications of this compound in the synthesis of commercial agrochemicals are not extensively detailed in readily available literature, its structural motifs are highly relevant to the field. Substituted phenols and benzaldehydes are common precursors in the creation of fungicides, herbicides, and insecticides. The synthesis of novel phenoxyltrifluoromethylpyridines, for instance, relies on the nucleophilic aromatic substitution (SNAr) reactions of substituted phenolic precursors with fluoropyridine derivatives to create the core ether linkage found in many active compounds. mdpi.com
Given its structure, this compound possesses the necessary functional groups for such syntheses. The phenolic hydroxyl group could be used to form an ether linkage with a suitable heterocyclic partner, a common strategy in agrochemical design. The bromine atom and aldehyde group offer further points for modification to fine-tune the properties of the final molecule.
Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uknih.gov The goal of DOS is not to synthesize a single target molecule, but to efficiently generate a library of compounds with varied scaffolds and stereochemistry. cam.ac.uk Benzaldehydes bearing multiple functional groups are excellent starting points for DOS because each functional group can be addressed with a different set of reagents, leading to a wide array of products from a single precursor. beilstein-journals.orgacs.org
This compound is an ideal candidate for DOS strategies. Its four distinct functional points can be selectively manipulated:
Aldehyde: Can participate in multicomponent reactions like the Biginelli or Ugi reactions, or be converted to imines, alcohols, or carboxylic acids.
Hydroxyl Group: Can be alkylated or acylated to introduce a variety of side chains.
Bromine Atom: Serves as a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkyl, or alkynyl groups.
Aromatic Ring: Can undergo further electrophilic substitution, although this is less common in library synthesis.
By systematically applying different reaction sequences to this starting molecule, a large and structurally diverse library of compounds can be generated from a common core, significantly expanding the chemical space explored in screening campaigns. beilstein-journals.org
Table 2: Potential Reactions for Diversity-Oriented Synthesis
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| Aldehyde (-CHO) | Biginelli Reaction | Dihydropyrimidinone scaffold |
| Hydroxyl (-OH) | Williamson Ether Synthesis | Diverse ether derivatives |
| Bromo (-Br) | Suzuki Coupling | Biaryl scaffold |
Role in Material Science and Polymer Chemistry.
The unique electronic and structural properties endowed by the bromine and methoxy substituents, combined with the reactive hydroxyl and aldehyde groups, give this compound potential utility in the field of material science.
Although the direct polymerization of this compound is not widely reported, its structure is analogous to monomers used in the synthesis of functional polymers. For example, 4-hydroxybenzaldehyde (B117250) can undergo condensation polymerization with biuret (B89757) and formaldehyde (B43269) to create terpolymer resins capable of chelating metal ions. orientjchem.org These are a type of resol resin, formed in alkaline conditions, which are transformed into cross-linked, infusible polymers upon heating. orientjchem.org
Similarly, this compound could potentially be used to create functional resins. The aldehyde and the phenolic hydroxyl group, along with an activated ortho position, could participate in condensation polymerization with formaldehyde or other cross-linkers to form a poly(phenolic) resin. The incorporated bromine and methoxy groups would impart specific properties to the resulting polymer, such as increased refractive index, flame retardancy (from bromine), and altered solubility. Oxidative polymerization is another route through which polymers of hydroxybenzaldehydes have been prepared, often resulting in materials with high thermal stability. researchgate.net
The synthesis of organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the construction of large, conjugated π-systems. Aryl bromides are fundamental building blocks in this field, as the carbon-bromine bond is readily functionalized using metal-catalyzed cross-coupling reactions to extend conjugation. tohoku.ac.jp
While there are no specific reports on the use of this compound for this purpose, its structure contains the key features of a useful precursor. A synthetic chemist could use the bromine atom to perform a Suzuki or Stille coupling, attaching other aromatic or heteroaromatic rings. The aldehyde group could then be used in a subsequent step, for instance, a Knoevenagel or Wittig-type reaction, to further extend the conjugated system. The methoxy and hydroxyl groups can help modulate the solubility and electronic properties (i.e., the HOMO/LUMO energy levels) of the final material, which is a critical aspect of designing efficient organic electronic devices. unist.ac.kr The synthesis of functionalized benzaldehydes is a key strategy for accessing novel building blocks for these advanced materials. researchgate.net
Design of Liquid Crystalline Compounds
This compound serves as a potential precursor in the design of novel liquid crystalline compounds. The molecular architecture of this benzaldehyde (B42025) derivative, featuring a rigid phenyl ring substituted with polar groups (bromo, hydroxyl, and methoxy), provides a foundational structure for the synthesis of mesogenic molecules. The presence of the aldehyde functional group allows for straightforward modification, typically through the formation of Schiff bases or esters, to introduce long alkyl chains or other mesogenic units, which are crucial for inducing liquid crystalline phases.
The principles underlying the design of liquid crystals often involve the creation of molecules with a degree of structural anisotropy, typically a rigid core and flexible terminal groups. Benzaldehyde derivatives are common starting materials for achieving this. For instance, the reaction of substituted benzaldehydes with anilines to form Schiff bases is a well-established method for synthesizing calamitic (rod-shaped) liquid crystals. The polarity and electronegativity of the substituents on the benzaldehyde ring, such as the bromo group in the target compound, can significantly influence the melting points and the stability of the resulting mesophases. While direct studies on this compound in liquid crystal synthesis are not extensively documented, research on analogous compounds, such as other substituted hydroxybenzaldehydes, demonstrates their utility in creating materials with nematic and smectic phases. The interplay of the bromo, hydroxyl, and methoxy substituents in this compound is expected to impart specific electronic and steric properties to the resulting mesogens, potentially leading to the discovery of new liquid crystalline materials with unique thermal and optical behaviors.
| Precursor Type | Resulting Linkage | Common Liquid Crystal Phases | Influence of Substituents |
| Substituted Benzaldehydes | Schiff Base (imine) | Nematic, Smectic | Affect transition temperatures and phase stability |
| Phenols | Ester | Nematic, Smectic, Cholesteric | Introduce flexibility and chirality |
| Benzaldehydes with terminal groups | Not applicable | Can exhibit mesomorphism directly | Polarity and size of groups are critical |
Ligand Synthesis for Coordination Chemistry and Catalysis
The molecular framework of this compound is well-suited for the synthesis of a variety of ligands for coordination chemistry and catalysis. The ortho-hydroxybenzaldehyde moiety is a classic structural motif for the preparation of Schiff base ligands, which are known for their ability to form stable complexes with a wide range of metal ions.
Chelation with Transition Metals to Form Novel Complexes
The aldehyde group of this compound can readily undergo condensation reactions with primary amines to yield Schiff base ligands. The resulting ligands, often bidentate or polydentate, can chelate with transition metal ions through the imine nitrogen and the phenolic oxygen atoms. The presence of the methoxy and bromo substituents on the aromatic ring can modulate the electronic properties of the ligand and, consequently, the spectroscopic, magnetic, and redox properties of the resulting metal complexes.
For example, Schiff base ligands derived from substituted salicylaldehydes have been shown to form stable complexes with transition metals such as Mn(II), Fe(III), and Cr(III). These complexes often exhibit interesting geometries and can serve as models for understanding biological systems or as precursors for new materials with specific magnetic or electronic properties. The bromo substituent in the 4-position of the target compound can also participate in halogen bonding, providing an additional non-covalent interaction to influence the solid-state packing of the metal complexes.
| Metal Ion | Typical Coordination Geometry | Potential Applications of Complexes |
| Mn(II) | Tetrahedral, Octahedral | Catalysis, Magnetic materials |
| Fe(III) | Octahedral | Bioinorganic modeling, Catalysis |
| Cr(III) | Octahedral | Catalysis, Pigments |
| Cu(II) | Square planar, Tetrahedral | Catalysis, Antifungal agents |
| Ni(II) | Square planar, Octahedral | Catalysis, Electrochemistry |
Development of Chiral Ligands for Asymmetric Catalysis
This compound can be a valuable starting material for the synthesis of chiral ligands for asymmetric catalysis. By reacting the aldehyde with a chiral primary amine, a chiral Schiff base ligand can be readily prepared. These chiral ligands can then be coordinated to a metal center to create a chiral-at-metal complex or a complex with a chiral ligand environment.
Such chiral metal complexes are instrumental in enantioselective catalysis, where the goal is to produce one enantiomer of a chiral product in excess over the other. The steric and electronic properties of the substituents on the salicylaldehyde-derived part of the ligand, including the bromo and methoxy groups of the target compound, can play a crucial role in the stereochemical outcome of the catalyzed reaction. They can influence the precise geometry of the catalytic active site and the non-covalent interactions between the catalyst and the substrate.
| Chiral Amine Source | Type of Asymmetric Reaction | Role of Ligand Substituents |
| Chiral amino acids | Asymmetric oxidation, reduction, C-C bond formation | Influence enantioselectivity through steric and electronic effects |
| Chiral diamines | Asymmetric epoxidation, cyclopropanation | Control the geometry of the metal complex |
| Chiral natural products | Various asymmetric transformations | Provide a pre-organized chiral environment |
Application in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from ligands based on this compound have potential applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complex is dissolved in the same phase as the reactants. The substituents on the ligand can be tuned to optimize the solubility, stability, and catalytic activity of the complex.
For heterogeneous catalysis, the metal complex can be immobilized on a solid support, such as a polymer, silica, or zeolite. This approach facilitates the separation of the catalyst from the reaction products and allows for catalyst recycling. The functional groups on the this compound-derived ligand can be used to anchor the complex to the support. The catalytic activity of such supported complexes has been explored in various reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, transition metal complexes encapsulated in zeolites have shown catalytic activity in the hydroxylation of phenol (B47542).
| Type of Catalysis | Advantages | Examples of Catalyzed Reactions |
| Homogeneous | High activity and selectivity | Oxidation of alcohols, Polymerization of olefins |
| Heterogeneous | Easy catalyst separation and recycling | Hydrogenation of alkenes, Phenol hydroxylation |
Supramolecular Chemistry and Self-Assembly
The structural features of this compound make it an interesting building block for supramolecular chemistry and the study of self-assembly processes. The presence of multiple functional groups capable of engaging in non-covalent interactions allows for the formation of well-defined, ordered structures in the solid state and in solution.
Formation of Ordered Assemblies via Non-Covalent Interactions
The hydroxyl group in this compound is a strong hydrogen bond donor, while the aldehyde and methoxy oxygens are hydrogen bond acceptors. This combination can lead to the formation of intricate hydrogen-bonding networks in the crystalline state. Furthermore, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering to control the assembly of molecules.
| Non-Covalent Interaction | Functional Groups Involved | Influence on Supramolecular Assembly |
| Hydrogen Bonding | Hydroxyl (donor), Aldehyde/Methoxy (acceptor) | Formation of chains, sheets, or 3D networks |
| Halogen Bonding | Bromo group (donor) | Directional control of crystal packing |
| π-π Stacking | Aromatic ring | Stabilization of layered structures |
Design of Host-Guest Systems for Chemical Recognition.
The strategic design of synthetic receptors for the selective recognition of ions and neutral molecules is a cornerstone of supramolecular chemistry. In this context, this compound serves as a valuable building block for the construction of host molecules, particularly Schiff base derivatives, which are capable of acting as chemosensors for various guest species. These host-guest systems operate on the principle of molecular recognition, where the host molecule possesses a cavity or binding site that is sterically and electronically complementary to a specific guest molecule or ion. The binding event between the host and guest is then transduced into a detectable signal, such as a change in color or fluorescence.
Schiff bases derived from this compound and its analogues are particularly effective as chemosensors due to the presence of the imine (-C=N-) group and the phenolic hydroxyl (-OH) group. These functionalities can act as binding sites for guest species. The electronic properties of the Schiff base can be fine-tuned by the substituents on the aromatic rings, which in turn influences the selectivity and sensitivity of the sensor.
A notable example of a host-guest system for anion recognition involves a benzothiazole-based Schiff base synthesized from 4-bromo-2-hydroxybenzaldehyde (B134324), a close structural analogue of this compound. dergipark.org.tr This Schiff base has demonstrated efficacy as both a colorimetric and fluorescent sensor for various anions. The recognition process is predicated on the interaction between the anion (guest) and the Schiff base (host).
In a dimethyl sulfoxide (B87167) (DMSO) solution, the addition of specific anions to the Schiff base solution resulted in a distinct color change, observable by the naked eye. This colorimetric response is indicative of a strong interaction between the host and guest, leading to a perturbation of the electronic structure of the Schiff base. dergipark.org.tr The anions that induced a color change are indicative of a significant binding event.
Table 1: Colorimetric Response of a Schiff Base Sensor to Various Anions dergipark.org.tr
| Anion | Color Change Observed |
| F⁻ | Yes |
| CN⁻ | Yes |
| AcO⁻ | Yes |
| H₂PO₄⁻ | Yes |
| OH⁻ | Yes |
| Br⁻ | No |
| I⁻ | No |
| SCN⁻ | No |
| ClO₄⁻ | No |
| HSO₄⁻ | No |
Further quantitative analysis of the host-guest interactions was conducted using UV-Vis spectrophotometry to determine the binding affinity of the Schiff base for different anions. The results established a clear hierarchy in the binding strength, demonstrating the selectivity of the host molecule. The anion-binding power of the compound was determined to be in the following order: F⁻ > OH⁻ > AcO⁻ > CN⁻ > H₂PO₄⁻. dergipark.org.tr This selectivity is attributed to factors such as the basicity and size of the anions, which govern the strength of the hydrogen bonding interactions with the phenolic hydroxyl group of the Schiff base.
The design of such host-guest systems extends to the recognition of metal ions as well. Schiff base ligands can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable complexes. This coordination event can lead to significant changes in the spectroscopic properties of the molecule, forming the basis for chemosensors for cations. For instance, Schiff bases derived from substituted salicylaldehydes have been extensively studied for their ability to selectively detect metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺ through colorimetric or fluorometric methods.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Cost-Effective Synthetic Routes
The current synthetic routes to substituted benzaldehydes often rely on classical methods that may involve harsh conditions, stoichiometric reagents, and the generation of significant waste streams. Future research will likely focus on developing greener and more economical pathways to 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.
Key Research Thrusts:
Catalytic C-H Functionalization: Directing C-H formylation and bromination of a simpler precursor like 2-methoxyphenol using transition-metal catalysis could significantly shorten the synthetic sequence and improve atom economy.
Biocatalysis: Employing engineered enzymes, such as halogenases and oxidases, could offer a highly selective and environmentally benign route to the target molecule under mild aqueous conditions.
Photoredox Catalysis: Visible-light-mediated synthesis could provide novel, low-energy pathways for the introduction of the bromo and aldehyde functionalities, minimizing the need for traditional, often toxic, reagents.
A comparative table illustrating the potential advantages of these modern synthetic strategies over traditional methods is presented below.
| Synthetic Strategy | Potential Advantages | Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced number of steps. | Catalyst cost and stability, regioselectivity control. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme development and stability, substrate scope. |
| Photoredox Catalysis | Use of renewable light energy, ambient temperatures. | Scalability, quantum yield optimization. |
Exploration of Undiscovered Chemical Reactivity and Novel Transformations
The unique arrangement of an aldehyde, a hydroxyl group, a methoxy (B1213986) group, and a bromine atom on the aromatic ring of this compound suggests a rich and underexplored chemical reactivity. The interplay between these functional groups—the ortho-directing hydroxyl and methoxy groups and the meta-directing aldehyde—creates a complex electronic landscape that could be exploited for novel chemical transformations.
Future research should investigate:
Multicomponent Reactions: Its use as a scaffold in one-pot, multicomponent reactions could rapidly generate molecular complexity and lead to the discovery of novel heterocyclic systems.
Ortho-Quinone Methide Formation: The ortho-hydroxybenzaldehyde moiety could serve as a precursor to highly reactive ortho-quinone methide intermediates, enabling access to a variety of complex natural product-like structures through cycloaddition reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds, creating diverse libraries of derivatives.
Advanced Spectroscopic and Imaging Techniques for In-Operando Analysis
Understanding the reaction mechanisms and kinetics involving this compound is crucial for process optimization and the discovery of new reactivity. Advanced spectroscopic techniques can provide unprecedented insight into transient intermediates and reaction pathways in real-time.
Future applications could include:
In-Operando FTIR and Raman Spectroscopy: To monitor the conversion of functional groups and identify key intermediates during a reaction without the need for sampling.
Two-Dimensional Infrared (2D IR) Spectroscopy: To study intramolecular dynamics, such as hydrogen bonding between the hydroxyl and aldehyde groups, with ultrafast time resolution. semi.ac.cn
Synchrotron-Based High-Resolution Spectroscopy: To probe the electronic structure and rotational barriers of the molecule with high precision, aiding in the validation of theoretical models. rsc.org
High-Throughput Experimentation and Automated Synthesis for Derivatives
To fully explore the potential of this compound as a core scaffold in areas like medicinal chemistry and materials science, the rapid synthesis and screening of derivative libraries are essential. High-throughput experimentation (HTE) and automated synthesis platforms offer a solution. By parallelizing reactions in microplate formats, hundreds of derivatives can be synthesized and tested in a fraction of the time required by traditional methods. This approach is invaluable for mapping structure-activity relationships (SAR) and accelerating the discovery of new lead compounds.
Computational Design and Machine Learning Approaches for Property Prediction
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. acs.org For this compound, these approaches can guide experimental work and accelerate discovery.
Potential applications include:
Density Functional Theory (DFT) Calculations: To predict spectroscopic properties (NMR, IR, UV-Vis), molecular orbital energies (HOMO-LUMO), and reaction transition states, providing a deeper understanding of the molecule's electronic structure and reactivity. nih.govresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Models: Machine learning algorithms can be trained on data from HTE to build models that predict the biological activity, toxicity, or physicochemical properties of new, unsynthesized derivatives. vanderbilt.edunih.gov This predictive capability can prioritize synthetic targets and reduce the time and cost of research and development. nih.govgoogle.com
Integration into Flow Chemistry and Microreactor Technologies
The synthesis and processing of aromatic compounds, particularly those involving hazardous reagents like bromine, can be significantly improved by moving from traditional batch reactors to continuous flow systems. researchoutreach.org Microreactors offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety due to the small reaction volumes. tubitak.gov.tr
Integrating the synthesis of this compound into a flow chemistry setup could lead to:
Higher yields and purities. tubitak.gov.tr
Reduced reaction times from hours to minutes or even seconds. epa.gov
Safer handling of exothermic or hazardous reactions. vapourtec.com
Facilitated scale-up from laboratory to production.
| Parameter | Batch Reactor | Flow Microreactor |
| Heat Transfer | Poor, risk of thermal runaway. | Excellent, high surface-to-volume ratio. |
| Mass Transfer | Often limited by mixing. | Superior, rapid diffusion. |
| Safety | Higher risk with large volumes. | Inherently safer with small volumes. tubitak.gov.tr |
| Scalability | Complex. | Straightforward by numbering-up. |
Novel Applications in Photochemistry and Electrochemically Driven Reactions
The electronic properties of this compound make it an interesting candidate for photochemical and electrochemical transformations, which are key pillars of sustainable chemistry.
Photochemistry: The presence of the aryl bromide and carbonyl groups opens avenues for photochemical reactions. Research could explore its use in photo-initiated radical reactions, C-Br bond cleavage to generate aryl radicals, or its potential as a photoremovable protecting group. chemrxiv.orgnih.gov
Electrochemistry: Electrosynthesis offers a reagent-free method for oxidation or reduction. researchgate.net The aldehyde group could be selectively reduced to an alcohol or oxidized to a carboxylic acid electrochemically. Furthermore, electrochemical methods could be developed for its synthesis, such as the electrooxidation of a corresponding benzyl (B1604629) alcohol, avoiding the use of chemical oxidants. azom.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
